methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
METHYL 4-[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 4-[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions . For instance, the reaction of indole derivatives in the presence of SnCl2 and NaOAc in THF can yield methyl 1-hydroxyindole-3-carboxylate . Further methylation using MeI can produce the desired compound . Industrial production methods may involve similar steps but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and substituting agents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
METHYL 4-[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context. For example, as an anticancer agent, it may inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Compared to other indole derivatives, METHYL 4-[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has unique structural features that contribute to its distinct biological activities . Similar compounds include other indole derivatives such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide . These compounds share some structural similarities but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C24H18ClNO4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
methyl 4-(3-chloro-4-prop-2-ynoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H18ClNO4/c1-4-11-30-18-10-9-14(12-17(18)25)20-19(24(28)29-3)13(2)26-22-15-7-5-6-8-16(15)23(27)21(20)22/h1,5-10,12,20,26H,11H2,2-3H3 |
InChI Key |
MWGCXBLVVMLKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC#C)Cl)C(=O)OC |
Origin of Product |
United States |
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